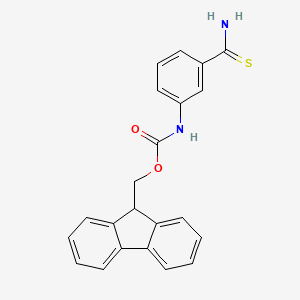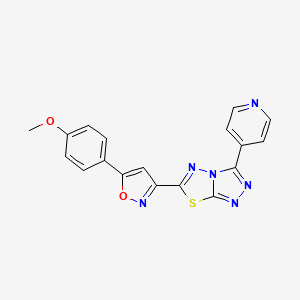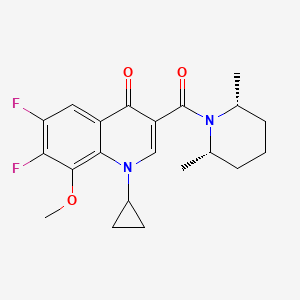![molecular formula C23H21IN2O5S B12629629 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid CAS No. 918666-70-3](/img/structure/B12629629.png)
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound that features a combination of iodine, sulfamoyl, and benzamido functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of the sulfamoyl and benzamido groups is achieved through subsequent reactions involving appropriate reagents and catalysts. Common synthetic routes include:
Sulfamoylation: This step involves the reaction of the iodinated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfamoylated intermediate with a benzamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Aplicaciones Científicas De Investigación
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the sulfamoyl and benzamido groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Unique due to the presence of both iodine and sulfamoyl groups.
5-Iodo-2-{4-[(3-phenylpropyl)carbamoyl]benzamido}benzoic acid: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
5-Bromo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique properties, such as enhanced reactivity and the ability to participate in halogen bonding. This makes it distinct from similar compounds with different halogens or functional groups.
Propiedades
Número CAS |
918666-70-3 |
|---|---|
Fórmula molecular |
C23H21IN2O5S |
Peso molecular |
564.4 g/mol |
Nombre IUPAC |
5-iodo-2-[[4-(3-phenylpropylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H21IN2O5S/c24-18-10-13-21(20(15-18)23(28)29)26-22(27)17-8-11-19(12-9-17)32(30,31)25-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13,15,25H,4,7,14H2,(H,26,27)(H,28,29) |
Clave InChI |
ZVGPESOVCFEEHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)



![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)

![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
